molecular formula C25H30N2O3 B5168514 4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide

4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide

Cat. No.: B5168514
M. Wt: 406.5 g/mol
InChI Key: HKVVPCSTNQPBMA-FCDQGJHFSA-N
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Description

4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group, a phenyl group, and a piperidinyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the butoxy group and the piperidinyl group through various chemical reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the efficiency and outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[(E)-1-(4-nitrophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide
  • 4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide

Uniqueness

4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-butoxy-N-[(E)-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-2-3-18-30-22-14-12-21(13-15-22)24(28)26-23(19-20-10-6-4-7-11-20)25(29)27-16-8-5-9-17-27/h4,6-7,10-15,19H,2-3,5,8-9,16-18H2,1H3,(H,26,28)/b23-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVVPCSTNQPBMA-FCDQGJHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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